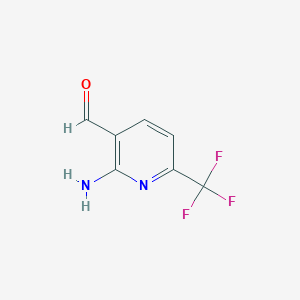

2-Amino-6-(trifluoromethyl)nicotinaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-6-(trifluoromethyl)nicotinaldehyde is a chemical compound belonging to the class of nicotinamide derivatives. It is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 6-position on the nicotinaldehyde scaffold. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the Friedlander cyclocondensation of 2-amino-4,6-dimethyl nicotinaldehyde with cyanoacetamide derivatives in boiling ethanol containing a catalytic amount of piperidine .

Industrial Production Methods

Industrial production methods for 2-Amino-6-(trifluoromethyl)nicotinaldehyde are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production, such as the use of continuous flow reactors and more efficient purification techniques.

化学反応の分析

Types of Reactions

2-Amino-6-(trifluoromethyl)nicotinaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

Oxidation: 2-Amino-6-(trifluoromethyl)nicotinic acid.

Reduction: 2-Amino-6-(trifluoromethyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

2-Amino-6-(trifluoromethyl)nicotinaldehyde has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including enzyme inhibition.

Medicine: It has been investigated as a potential therapeutic agent, particularly as an inhibitor of HIV-1 reverse transcriptase-associated ribonuclease H function.

Industry: It is used in the development of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 2-Amino-6-(trifluoromethyl)nicotinaldehyde involves its interaction with specific molecular targets. For example, it acts as an allosteric dual-site inhibitor of HIV-1 reverse transcriptase, inhibiting both the polymerase and ribonuclease H functions by interacting with conserved regions within the ribonuclease H domain . This dual inhibition mechanism makes it a promising lead compound for the design of new antiviral agents.

類似化合物との比較

Similar Compounds

2-Amino-6-(trifluoromethoxy)benzoxazole: A bioisostere of riluzole, used as a neuroprotective agent.

2-Amino-6-(trifluoromethyl)nicotinic acid: A derivative with similar structural features but different functional groups.

Uniqueness

2-Amino-6-(trifluoromethyl)nicotinaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a dual-site inhibitor of HIV-1 reverse transcriptase sets it apart from other similar compounds, making it a valuable compound for further research and development .

生物活性

2-Amino-6-(trifluoromethyl)nicotinaldehyde (CAS No. 890302-67-7) is a pyridine derivative notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential as a lead compound in the development of therapeutics, especially against viral infections and other diseases.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F3N2O. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Research indicates that the trifluoromethyl group can significantly influence the biological activity of compounds by enhancing their interaction with biological targets. The presence of this group often leads to improved binding affinity and selectivity towards specific enzymes or receptors, which is critical in drug design.

Antiviral Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising antiviral properties, particularly against HIV. A study reported that certain analogs showed significant inhibition of RNase H function with an IC50 value as low as 14 µM, indicating their potential as dual inhibitors of HIV-1 reverse transcriptase (RT) . These compounds were found to interact with conserved regions within the RNase H domain, blocking polymerase functions even in the presence of mutations associated with drug resistance.

Cytotoxicity and Selectivity

The cytotoxic effects of this compound derivatives were evaluated in various cell lines. The results indicated that while some compounds exhibited moderate cytotoxicity, they maintained a selectivity index greater than 10, suggesting a favorable therapeutic window for further development .

Case Studies

- HIV-1 RT Inhibition : A specific derivative (compound 21) was identified as an allosteric dual-site inhibitor, effectively blocking both polymerase and RNase H functions in HIV-1 RT. This compound demonstrated enhanced efficacy against circulating variants resistant to non-nucleoside inhibitors .

- Anti-Chagas Activity : Another study explored the anti-parasitic potential of related compounds derived from this compound. These compounds were shown to disturb the redox balance in protozoan parasites, exhibiting potent activity against Trypanosoma cruzi with no significant toxicity observed in preliminary in vivo models .

Data Tables

| Compound | Target | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound 21 | HIV-1 RT | 14 | >10 |

| Compound X | T. cruzi | Not specified | Not specified |

特性

IUPAC Name |

2-amino-6-(trifluoromethyl)pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-3H,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEZQJSIDCDNANW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C=O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。